molecular formula C26H40N2O5 B020271 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid CAS No. 460754-31-8

3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid

Cat. No. B020271
CAS RN: 460754-31-8
M. Wt: 460.6 g/mol
InChI Key: TZIFCEWJMUBZFT-GPXNEJASSA-N
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Description

3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C26H40N2O5 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been used in the synthesis of various derivatives. A study by Kubyshkin et al. (2009) involved the synthesis of a conformationally rigid analogue of 2-amino-adipic acid, showcasing its application in the creation of complex molecular structures (Kubyshkin et al., 2009).
  • Lie Ken Jie and Syed-rahmatullah (1991) reported on the preparation of a C18 1-pyrroline fatty ester, indicating its potential in synthesizing various fatty esters and derivatives (Lie Ken Jie & Syed-rahmatullah, 1991).
  • Amer et al. (2008) highlighted the synthetic versatility of 3-pyrrolidinones, a related compound, underscoring its use in the synthesis of various heterocyclic compounds and as a raw material in drug synthesis (Amer et al., 2008).

Catalysis and Reaction Studies

  • Aramendía et al. (1999) explored the application of similar compounds in test reactions over acid–base catalysts, emphasizing its role in understanding catalytic processes (Aramendía et al., 1999).
  • Prakash et al. (2014) studied the transfer hydrogenation of ketones and aldehydes in water, highlighting the use of similar compounds in developing efficient catalytic processes (Prakash et al., 2014).

Enantiomer Synthesis and Analysis

  • Tamazawa et al. (1986) synthesized enantiomers of a related compound, indicating the importance of such studies in understanding stereoselectivity and molecular interactions (Tamazawa et al., 1986).
  • Anderson et al. (2016) reported on the diastereoselective synthesis of a potential therapeutic agent, showcasing the compound's application in medicinal chemistry (Anderson et al., 2016).

Biomedical and Pharmacological Research

  • Dean and Whitehouse (1966) studied the catabolism of related compounds, offering insights into biochemical processes and metabolism (Dean & Whitehouse, 1966).

properties

IUPAC Name

(3R)-3-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O5/c1-4-5-7-13-21(16-23(29)30)25(31)27-24(19(2)3)26(32)28-15-10-14-22(28)18-33-17-20-11-8-6-9-12-20/h6,8-9,11-12,19,21-22,24H,4-5,7,10,13-18H2,1-3H3,(H,27,31)(H,29,30)/t21-,22+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIFCEWJMUBZFT-GPXNEJASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461815
Record name 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

460754-31-8
Record name 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid
Reactant of Route 2
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid
Reactant of Route 3
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid
Reactant of Route 4
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid
Reactant of Route 5
Reactant of Route 5
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid
Reactant of Route 6
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid

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